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molecular formula C11H9NO4 B055826 N-Carbethoxyphthalimide CAS No. 22509-74-6

N-Carbethoxyphthalimide

Cat. No. B055826
M. Wt: 219.19 g/mol
InChI Key: VRHAQNTWKSVEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207169B2

Procedure details

A mixture of 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine (7-1) (2.7 g, 9.50 mmol), ethyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate (4.2 g, 19.0 mmol), and TEA (5.3 mL, 38.0 mmol) in CHCl3 (50 mL) was stirred at 70° C. for overnight. The solvent was evaporated under reduced pressure, and to the residue was added MeOH. The resulting solid was collected by filtration to give 2-[2-(4-bromophenyl)-5,8-dioxaspiro[3.4]oct-2-yl]-1H-isoindole-1,3(2H)-dione (7-2) as a colorless solid.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([NH2:16])[CH2:11][C:10]3([O:15][CH2:14][CH2:13][O:12]3)[CH2:9]2)=[CH:4][CH:3]=1.[O:17]=[C:18]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[C:20](=[O:27])N1C(OCC)=O>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([N:16]3[C:18](=[O:17])[C:26]4[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=4)[C:20]3=[O:27])[CH2:11][C:10]3([O:12][CH2:13][CH2:14][O:15]3)[CH2:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC2(C1)OCCO2)N
Name
Quantity
4.2 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)C(=O)OCC
Name
TEA
Quantity
5.3 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue was added MeOH
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CC2(C1)OCCO2)N2C(C1=CC=CC=C1C2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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